

# Data Presentation: Purity and Spectroscopic Summary

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## Compound of Interest

Compound Name: 3-Carboxy-6-hydroxycoumarin

Cat. No.: B8089495

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Quantitative data from purity analysis and structural characterization are summarized below for clarity and comparative purposes.

Table 1: Summary of Purity Assessment

Analytical Method	Purity (%)	Major Impurity (%)	Impurity Type
HPLC	99.95% <sup>[1]</sup>	< 0.05%	Unidentified
Supplier Batch No.	Stated Purity		
HY-W023023-260976	99.95% <sup>[1]</sup>		

Table 2: <sup>1</sup>H NMR Spectroscopic Data (Reference: 3-Hydroxycoumarin in DMSO-d<sub>6</sub>)

Note: Data for the closely related compound 3-Hydroxycoumarin is provided as a reference for expected aromatic proton signals.<sup>[2]</sup> Shifts for **3-Carboxy-6-hydroxycoumarin** will vary.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.35	s	-
H-5	7.62	d	7.9
H-6	7.32	t	7.6
H-7	7.58	t	7.8
H-8	7.38	d	8.1
3-OH	9.85	br s	-
s = singlet, d = doublet, t = triplet, br s = broad singlet[2]			

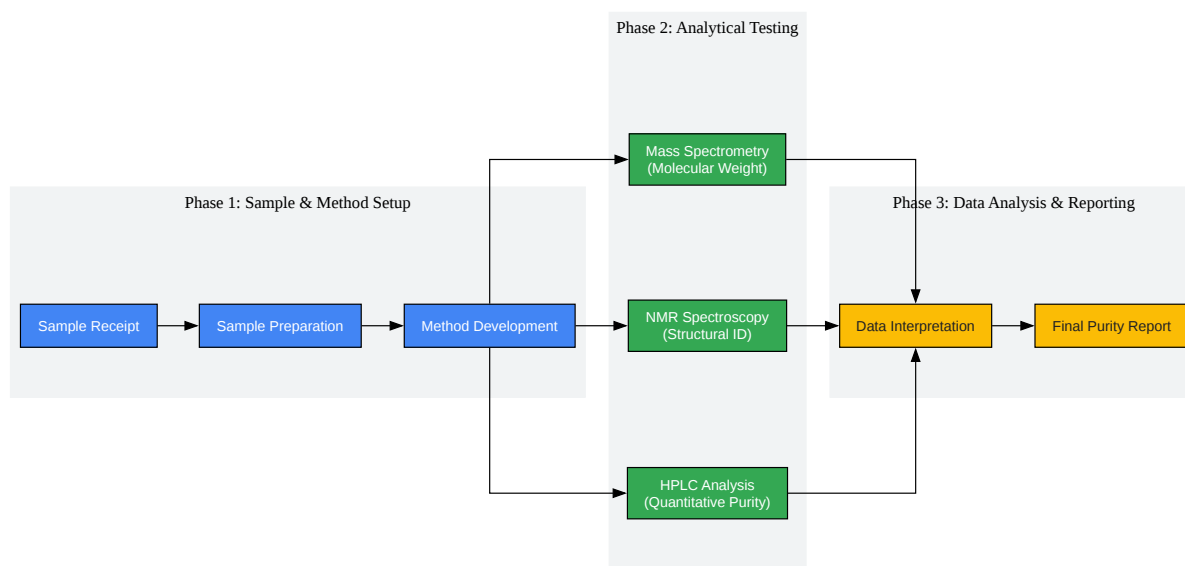
Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data (Reference: 3-Hydroxycoumarin in DMSO- $d_6$ )

Note: Data for the closely related compound 3-Hydroxycoumarin is provided as a reference.[2]

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	157.3
C-3	141.8
C-4	118.9
C-4a	120.2
C-5	129.5

## Experimental Workflow and Methodologies

A multi-faceted approach is essential for the rigorous assessment of compound purity.[3] The general workflow involves initial structural confirmation followed by quantitative purity analysis.



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Caption: General workflow for purity analysis of a chemical compound.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantitative determination of purity by separating the main compound from its impurities.[3] A reverse-phase method is typically employed for coumarin derivatives.[4][5]

- Instrumentation: Standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.[3][6]

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
  - Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm or scanned by PDA detector.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Accurately weigh and dissolve the **3-Carboxy-6-hydroxycoumarin** sample in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.[\[2\]](#)

- Instrumentation: 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO- $d_6$ .[\[2\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).[\[2\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Pulse Angle: 30°.
  - Relaxation Delay: 1-2 seconds.[\[2\]](#)

- Scans: Sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.  
[2]
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence.[2]
  - Relaxation Delay: 2-5 seconds.[2]
  - Scans: A larger number of scans is typically required compared to <sup>1</sup>H NMR.[2]
- Data Analysis: The resulting spectra are analyzed to confirm that all observed chemical shifts, multiplicities, and integrations are consistent with the structure of **3-Carboxy-6-hydroxycoumarin**. The absence of significant unassigned peaks indicates high purity.

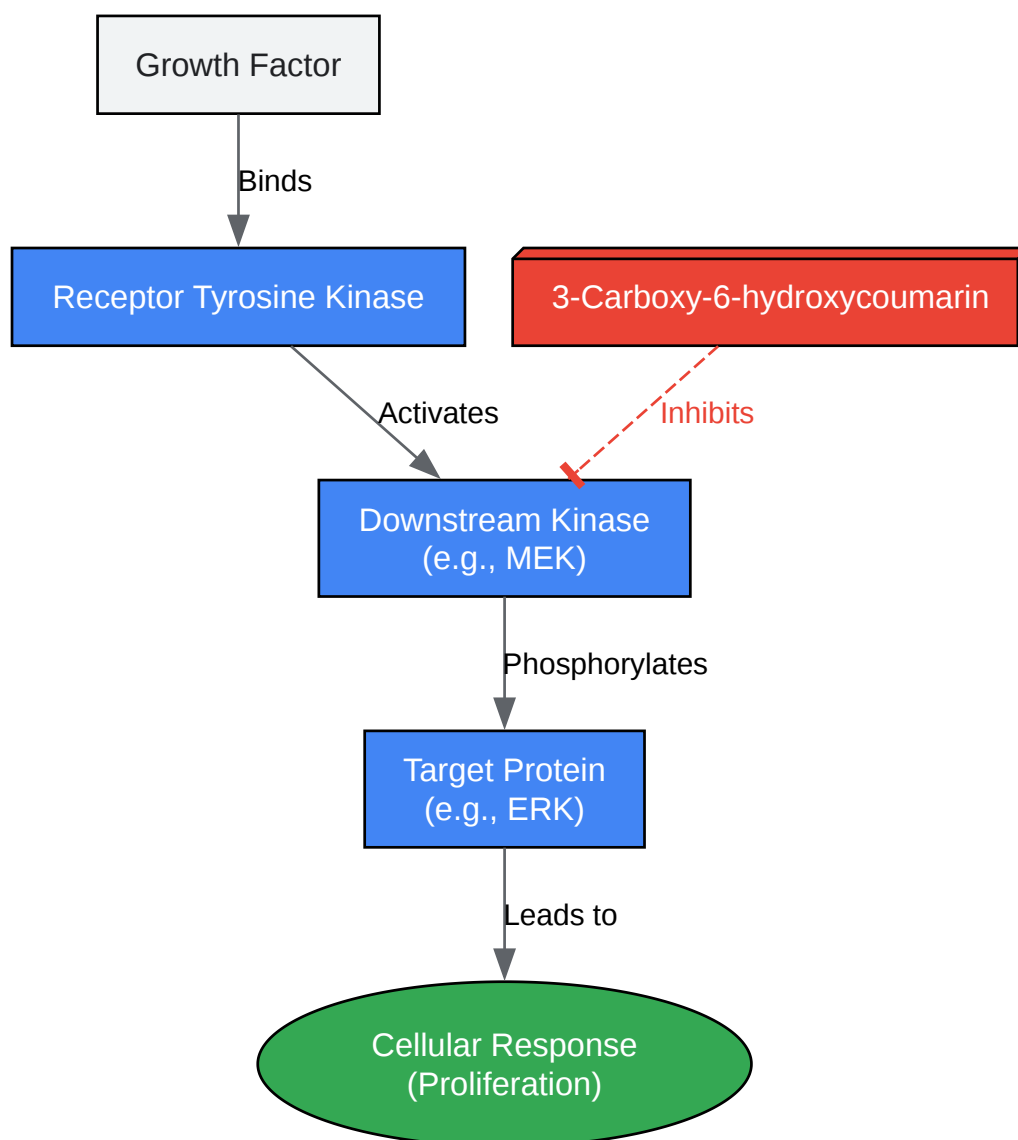
## Mass Spectrometry (MS)

MS is used to confirm the molecular identity of the compound by determining its molecular weight.[3]

- Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Related coumarins have been successfully analyzed using both techniques.[7][8]
- Ionization Mode: ESI in either positive or negative ion mode.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. The solution is then directly infused into the mass spectrometer.
- Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of **3-Carboxy-6-hydroxycoumarin** ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>). The experimentally observed mass-to-charge ratio (m/z) should match the calculated theoretical mass.

## Application in a Biological Context: Hypothetical Signaling Pathway

Coumarin derivatives are often investigated for their potential as enzyme inhibitors, for instance, targeting protein kinases involved in cell signaling pathways. The purity of the compound is critical to ensure that the observed biological activity is not due to an impurity.



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Caption: Hypothetical kinase inhibition pathway for a coumarin derivative.

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